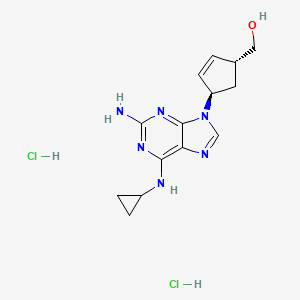
trans-Abacavir Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Abacavir Dihydrochloride: is a chemical compound known for its role as a nucleoside reverse transcriptase inhibitor (NRTI). It is the trans-isomer of Abacavir, a medication primarily used in the treatment of HIV infection. The compound has a molecular formula of C14H18N6O·2HCl and a molecular weight of 359.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Abacavir Dihydrochloride typically involves multiple steps, starting with the preparation of the core nucleoside structure. Reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Purification steps, such as crystallization and chromatography, are employed to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: trans-Abacavir Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium azide or iodide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-Abacavir Dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the mechanisms of viral replication and the effects of NRTIs on viral enzymes.
Medicine: Medically, this compound is used in the treatment of HIV infection. It inhibits the reverse transcriptase enzyme, preventing the virus from replicating.
Industry: In the pharmaceutical industry, the compound is used in the development of antiviral drugs and as a reference standard in analytical methods.
Mecanismo De Acción
Molecular Targets and Pathways: trans-Abacavir Dihydrochloride exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the viral replication process, and its inhibition prevents the virus from multiplying.
Pathways Involved: The compound is incorporated into the viral DNA chain, causing chain termination and preventing the completion of the viral genome.
Comparación Con Compuestos Similares
Abacavir: The cis-isomer of trans-Abacavir Dihydrochloride.
Zidovudine: Another NRTI used in the treatment of HIV.
Lamivudine: A commonly used NRTI with a similar mechanism of action.
Uniqueness: this compound is unique in its stereochemistry, which affects its binding affinity and efficacy compared to its cis-isomer and other NRTIs.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and mechanism of action. Its role in scientific research and medicine highlights its importance in the ongoing fight against HIV/AIDS.
Propiedades
Fórmula molecular |
C14H20Cl2N6O |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C14H18N6O.2ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);2*1H/t8-,10-;;/m0../s1 |
Clave InChI |
PGISUJNOUMUHDT-NKPZAKOOSA-N |
SMILES isomérico |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl.Cl |
SMILES canónico |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


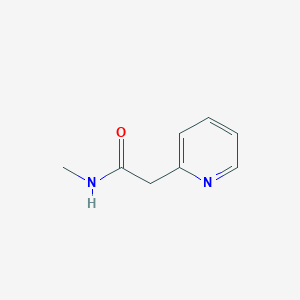
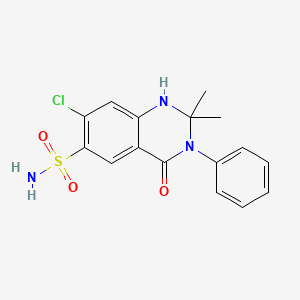
![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)
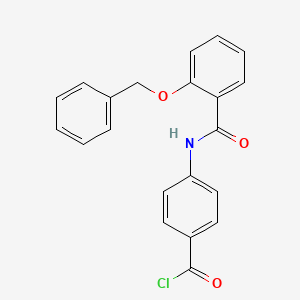


![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)
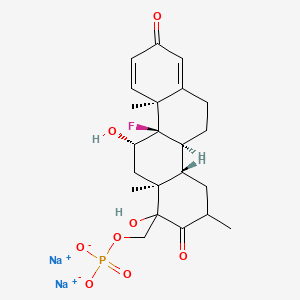


![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)
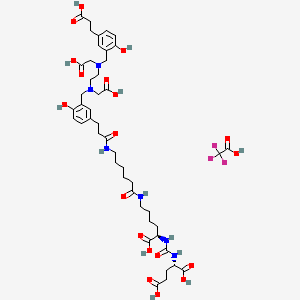

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)
